Hpk1-IN-9
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Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 9 (Hpk1-IN-9) is a novel small molecule inhibitor that targets hematopoietic progenitor kinase 1 (HPK1). HPK1 is a serine/threonine kinase involved in the regulation of immune responses, particularly in T cells and dendritic cells. Inhibition of HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of diaminopyrimidine carboxamides as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Hpk1-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
Hpk1-IN-9 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the phosphorylation of downstream signaling molecules such as SLP-76, leading to enhanced T cell activation and immune responses . The molecular targets and pathways involved include the T cell receptor (TCR) signaling pathway and the modulation of cytokine production .
Comparison with Similar Compounds
Hpk1-IN-9 is compared with other HPK1 inhibitors such as compound K and ISM9182A. While all these compounds target HPK1, this compound is unique in its high selectivity and potency . Similar compounds include:
Properties
Molecular Formula |
C30H33N7O2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[3-(dimethylamino)azetidin-1-yl]-[4-[2-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]methanone |
InChI |
InChI=1S/C30H33N7O2/c1-34(2)22-16-36(17-22)30(38)20-6-4-19(5-7-20)24-13-31-29-28(24)33-25(14-32-29)21-8-9-26-27(12-21)39-18-23-15-35(3)10-11-37(23)26/h4-9,12-14,22-23H,10-11,15-18H2,1-3H3,(H,31,32) |
InChI Key |
HOCZDMHZECLMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CN=C5C(=N4)C(=CN5)C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C |
Origin of Product |
United States |
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